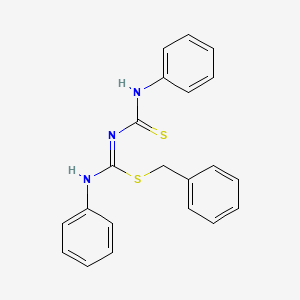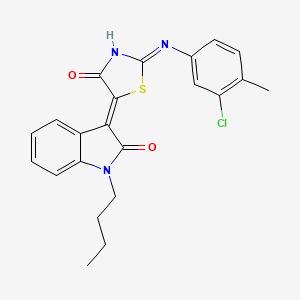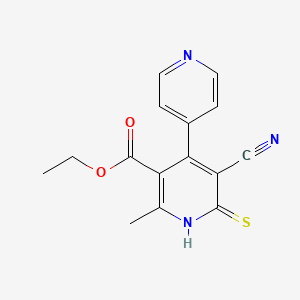![molecular formula C28H25NO7 B13379815 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13379815.png)
3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a butenyl group, and an indolone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized via a cyclization reaction of catechol with formaldehyde.
Introduction of the Butenyl Group: The butenyl group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Formation of the Indolone Core: The indolone core can be synthesized via a cyclization reaction involving an aniline derivative and a suitable carbonyl compound.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chloromethane (CH3Cl), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are often used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
科学的研究の応用
3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer and antimicrobial research.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: The compound’s electronic properties make it of interest for the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: This compound shares the benzodioxole moiety but differs in the rest of its structure.
(E)-5-(benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one: Another compound with a benzodioxole group, but with different functional groups and overall structure.
4-(1,3-benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3: This compound contains a benzodioxole moiety and a pyrazole ring.
Uniqueness
The uniqueness of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.
特性
分子式 |
C28H25NO7 |
|---|---|
分子量 |
487.5 g/mol |
IUPAC名 |
3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]indol-2-one |
InChI |
InChI=1S/C28H25NO7/c1-33-23-8-4-5-9-24(23)34-15-14-29-22-7-3-2-6-21(22)28(32,27(29)31)17-20(30)12-10-19-11-13-25-26(16-19)36-18-35-25/h2-13,16,32H,14-15,17-18H2,1H3/b12-10+ |
InChIキー |
RYRZVQJLCJYBPE-ZRDIBKRKSA-N |
異性体SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3C(C2=O)(CC(=O)/C=C/C4=CC5=C(C=C4)OCO5)O |
正規SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC5=C(C=C4)OCO5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-chlorophenyl)-7-(4-methylphenyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13379733.png)
![3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B13379734.png)
![N-(4-iodophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B13379735.png)

![methyl (2Z)-2-[[2-(2,6-diethylphenyl)hydrazinyl]methylidene]furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B13379748.png)
![ethyl 2-(4-chloroanilino)-5-({1-[2-(cyclopropylamino)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379751.png)

![2-[2-({5-nitro-2-thienyl}methylene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13379768.png)
![2-{4-[(Z)-{(2Z)-2-[(5-chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}propanoic acid](/img/structure/B13379774.png)
![(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13379782.png)

![N-(3,5-dichlorophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13379799.png)
![2-[[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B13379810.png)
![N-(4-iodo-2-propan-2-ylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B13379820.png)
